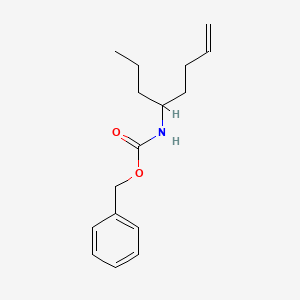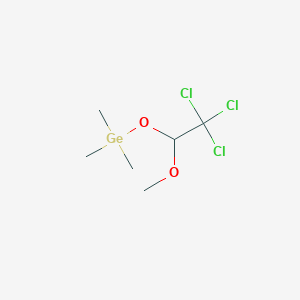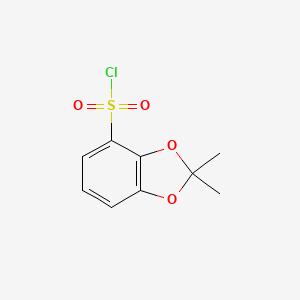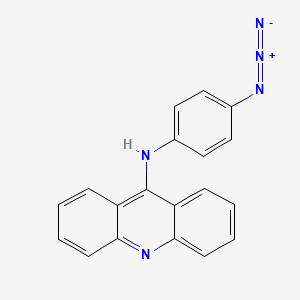
N-(4-Azidophenyl)-9-acridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Azidophenyl)-9-acridinamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an azido group attached to a phenyl ring, which is further connected to an acridinamine moiety. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in click chemistry and photochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azidophenyl)-9-acridinamine typically involves the introduction of the azido group to a phenyl ring followed by its attachment to the acridinamine structure. One common method involves the diazotization of 4-aminophenylamine followed by azidation to form 4-azidophenylamine. This intermediate is then reacted with 9-chloroacridine under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Azidophenyl)-9-acridinamine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Photochemical Reactions: The compound can undergo photodissociation upon irradiation, leading to the formation of reactive intermediates.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses copper catalysts to form triazoles from azides and alkynes.
Lithium Aluminum Hydride: Used for the reduction of the azido group to an amine.
UV Irradiation: Used in photochemical reactions to induce dissociation of the azido group.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Formed through reduction reactions.
Reactive Intermediates: Formed through photochemical reactions.
Applications De Recherche Scientifique
N-(4-Azidophenyl)-9-acridinamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and click chemistry.
Biology: Employed in the labeling and imaging of biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its photostability and high absorbance.
Mécanisme D'action
The mechanism of action of N-(4-Azidophenyl)-9-acridinamine involves its ability to undergo click reactions, forming stable triazole linkages. The azido group acts as a reactive site, allowing the compound to interact with various molecular targets. In biological applications, the compound’s fluorescent properties are exploited for imaging and labeling, where it binds to specific biomolecules and emits light upon excitation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Azidophenyl)carbazole: Similar in structure but with a carbazole moiety instead of acridinamine.
9-(4-Azidophenyl)acridine: Lacks the amine group present in N-(4-Azidophenyl)-9-acridinamine.
Uniqueness
This compound is unique due to its combination of the azido group and acridinamine structure, which imparts distinct photochemical and fluorescent properties. This makes it particularly valuable in applications requiring high photostability and specific molecular interactions .
Propriétés
Numéro CAS |
89873-24-5 |
|---|---|
Formule moléculaire |
C19H13N5 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
N-(4-azidophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13N5/c20-24-23-14-11-9-13(10-12-14)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22) |
Clé InChI |
NSBUPCKUCOQNMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)
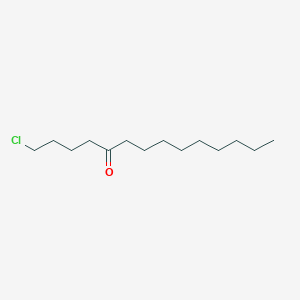
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)


![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
